1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is a useful research compound. Its molecular formula is C17H17BrCl2N2O2S and its molecular weight is 464.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is a complex organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H17BrCl2N2O2S
- Molecular Weight : 464.2 g/mol
- CAS Number : 2361827-74-7
The compound features a piperazine ring substituted with a sulfonyl group and a 4-methylphenyl group, which contributes to its unique biological properties.
Research indicates that this compound may interact with various biological targets, including:
- Enzymatic Inhibition : It has been studied as a biochemical probe to explore enzyme interactions, particularly in pathways involving eukaryotic translation initiation factor 2-alpha (eIF2-α). The phosphorylation of eIF2-α plays a crucial role in cellular stress responses, affecting protein synthesis and cell viability under stress conditions .
- Cellular Stress Response Modulation : Studies have shown that derivatives of similar piperazine compounds can modulate stress response pathways by activating protein kinases like PKR and NF-κB, which are critical for cellular adaptation to stress .
Biological Activity
The biological activity of this compound has been evaluated in various contexts:
Case Studies
Case Study 1: Enzyme Interaction Analysis
In a study focusing on eIF2-α modulation, researchers screened various piperazine derivatives under endoplasmic reticulum stress conditions. The results indicated that certain derivatives could significantly phosphorylate eIF2-α, leading to reduced protein translation rates in stressed cells. This establishes a framework for exploring the therapeutic potential of compounds like this compound in treating diseases characterized by dysregulated protein synthesis .
Case Study 2: Anticancer Screening
A preliminary investigation into the anticancer properties of sulfonyl piperazines revealed promising results in vitro. The compounds were shown to induce apoptosis in various cancer cell lines through modulation of apoptotic pathways. The specific activity of this compound remains to be fully characterized but suggests potential as a lead compound for further development .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound:
Compound Name | Structure | Biological Activity |
---|---|---|
1-(4-Chloro-2,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine | Structure | Moderate anticancer effects |
1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine | Structure | Potential neuropharmacological effects |
This compound | Structure | Investigated for enzyme inhibition |
Properties
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrCl2N2O2S/c1-12-2-4-13(5-3-12)21-6-8-22(9-7-21)25(23,24)17-11-16(20)15(19)10-14(17)18/h2-5,10-11H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRYFZWZGJQRKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrCl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.